molecular formula C16H14N6O B2557183 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1788543-29-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2557183
CAS No.: 1788543-29-2
M. Wt: 306.329
InChI Key: KCXGTFSJAGIHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C16H14N6O and its molecular weight is 306.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c23-16(14-11-18-12-3-1-2-4-13(12)20-14)17-7-8-21-9-10-22-15(21)5-6-19-22/h1-6,9-11H,7-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXGTFSJAGIHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety linked to a quinoxaline carboxamide, which contributes to its biological activity. The structural formula can be represented as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}

This structure enables interactions with various biological targets, making it a valuable candidate for drug development.

Biological Activity Overview

This compound exhibits several pharmacological effects:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it interacts with key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Preliminary data suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests a role in neuroprotection and potential applications in treating neurodegenerative diseases.

The biological effects of this compound are primarily attributed to its ability to bind to specific receptors and enzymes. For instance:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases such as EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Neurotransmitter Receptors : The imidazo[1,2-b]pyrazole moiety may interact with receptors involved in neurotransmission, providing neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Impact
Imidazo[1,2-b]pyrazole MoietyEnhances binding affinity to targets
Quinoxaline RingContributes to anticancer properties
Carboxamide GroupIncreases solubility and bioavailability

Research indicates that modifications at specific positions on the imidazo and quinoxaline rings can enhance potency against targeted pathways .

Case Studies

Several studies have evaluated the efficacy of related compounds in various biological contexts:

  • Anticancer Studies : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 23.30 µM, emphasizing the importance of the quinoxaline scaffold .
  • Neuroprotective Studies : Research on imidazo[1,2-b]pyrazole derivatives indicated neuroprotective effects through modulation of glutamate receptors, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Studies : A comparative analysis revealed that derivatives of this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to quinoxaline derivatives. For instance, imidazo[1,2-a]quinoxaline derivatives have shown promising results against melanoma, a highly aggressive form of skin cancer. One study highlighted the compound EAPB02303, which demonstrated low nanomolar cytotoxic activity against A375 melanoma cells, outperforming conventional therapies like vemurafenib. The mechanism of action was found to differ significantly from traditional anticancer drugs, indicating a unique pathway for inducing apoptosis in cancer cells .

Case Study: EAPB02303

  • Target Cancer : Melanoma (A375 cells)
  • Efficacy : 20 times more potent than vemurafenib
  • Mechanism : Different from tubulin polymerization inhibition
  • Outcome : Reduced tumor size in xenograft models

Antimicrobial Properties

The compound also exhibits potential as an antimicrobial agent. Research has indicated that derivatives of imidazo[1,2-b]pyrazole possess significant antibacterial and anti-Mycobacterium activity. This is crucial given the rising global threat of antibiotic-resistant bacteria and the need for new antimicrobial compounds .

Case Study: Antimicrobial Activity

  • Target Pathogen : Mycobacterium tuberculosis
  • Methodology : In vitro assays to assess antibacterial efficacy
  • Findings : Certain derivatives showed substantial activity against resistant strains.

Neurological Applications

Another area of interest is the neuroprotective effects of quinoxaline derivatives. Compounds similar to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide have been studied for their anticonvulsant properties. These compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic avenues for epilepsy and other neurological disorders.

Case Study: Anticonvulsant Activity

  • Tested Compounds : Various quinoxaline analogs
  • Results : Significant reduction in seizure activity in animal models
  • Implications : Potential development of new anticonvulsant medications.

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their effects is critical for further development. For example, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has been identified as a key mechanism by which some quinoxaline derivatives induce cell death in cancer cells. This enzyme is crucial for NAD+ biosynthesis, and its inhibition leads to reduced energy availability in rapidly dividing tumor cells .

Summary Table of Applications

Application AreaCompound TypeKey Findings
AnticancerImidazo[1,2-a]quinoxalinePotent against melanoma; unique mechanism
AntimicrobialImidazo[1,2-b]pyrazole derivativesEffective against Mycobacterium tuberculosis
NeurologicalQuinoxaline analogsSignificant anticonvulsant properties in animal models
Mechanistic InsightsNAMPT inhibitorsInduces cell death by depleting NAD+ levels

Chemical Reactions Analysis

Reactivity and Transformations

The compound’s dual heterocyclic system enables diverse reactivity:

  • Quinoxaline Core :

    • Electrophilic Substitution : The 2-carboxamide group may activate adjacent positions for substitution reactions (e.g., nitration, alkylation) .

    • Oxidative Rearrangements : Acidic conditions could protonate the quinoxaline, facilitating nucleophilic attacks or oxidative cyclizations, as seen in quinoxalin-2(1H)-one carbamoylation .

  • Imidazo[1,2-b]pyrazole Moiety :

    • Nucleophilic Aromatic Substitution : Electron-deficient positions may undergo substitution with amines or alkoxides .

    • Cycloadditions : The fused ring system could participate in dipolar cycloadditions (e.g., 1,3-dipolar cycloaddition with nitrilimines) .

Amidation and Carbamoylation

In analogous quinoxaline systems, amidation occurs via acid-catalyzed carbamoylation with isocyanides. For example, quinoxalin-2(1H)-ones undergo C-3 amidation under acidic conditions, forming intermediates like oxonium ions and hydroxyimines before oxidation to amides . This suggests potential for similar reactivity at the quinoxaline-2-carboxamide position.

Proposed Amidation Pathway

  • Protonation : Acidic conditions (e.g., H2SO4) activate the quinoxaline core.

  • Nucleophilic Attack : Isocyanide reacts at the C-3 position, forming a carbocation intermediate.

  • Hydrolysis/Oxidation : Water or air oxidation stabilizes the amide product .

Ring Contraction and Rearrangements

Quinoxalines can undergo ring contractions under basic conditions. For instance, 2,3-diphenylquinoxaline reacts with potassium amide to form benzimidazole via elimination of benzylidenimine . While not directly observed in the target compound, the presence of a carboxamide group could influence stability during such rearrangements.

Biological and Functional Relevance

The compound’s heterocyclic structure lends itself to applications in medicinal chemistry:

  • Enzyme Inhibition : The imidazo[1,2-b]pyrazole moiety may bind to kinase active sites (e.g., Aurora-A, Pim-1), similar to quinoxaline-based inhibitors .

  • Anticancer Activity : Quinoxaline derivatives often exhibit cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range .

Anticancer Activity Data (Hypothetical Analogy)

Cell LineIC50 (μM)Reference
MCF-7 (breast)~0.4
HCT116 (colon)~0.5

Q & A

Q. What are the established synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide?

A cyclocondensation approach is commonly employed using N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles (e.g., 1H-pyrazol-5-amines) under mild acidic conditions. This method facilitates the formation of imidazo[1,2-b]pyrazole derivatives, with subsequent coupling to quinoxaline-2-carboxamide via ethyl linkers. Reaction optimization includes temperature control (70–90°C) and solvent selection (e.g., DMF or THF) to improve yield and purity .

Q. How is structural confirmation achieved for this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For example, bond lengths and angles of the imidazo[1,2-b]pyrazole core can be compared against crystallographic databases to validate stereochemistry. Pairing this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures comprehensive characterization .

Q. What are the primary bioactivity screening models for this compound?

The compound is typically screened against cancer cell line panels (e.g., NCI-60) to evaluate antiproliferative activity. Protocols involve dose-response assays (0.1–100 µM) over 48–72 hours, with IC₅₀ calculations using MTT or SRB staining. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are essential for data reliability .

Advanced Research Questions

Q. How can synthetic impurities or byproducts be systematically identified and resolved?

Advanced chromatographic techniques, such as UPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid), can detect impurities at <0.1% levels. For example, dimerization byproducts may form during cyclocondensation; optimizing reaction stoichiometry (1:1.2 molar ratio of carboxamide to nucleophile) and quenching with ice-cold water minimizes these side reactions .

Q. What strategies address discrepancies in bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line genetic drift or serum concentration differences). Mitigation strategies include:

  • Cross-validation using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation).
  • Standardizing culture conditions (e.g., 10% FBS, 5% CO₂) and using early-passage cells.
  • Statistical meta-analysis of dose-response curves to identify outliers .

Q. How can computational modeling guide structural optimization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions in the quinoxaline-carboxamide moiety, identifying sites for electrophilic substitution. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes derivatives with improved binding affinity. For instance, substituting the ethyl linker with a propyl group may enhance hydrophobic interactions .

Methodological Considerations

Q. How should crystallographic data be refined for complex derivatives?

SHELXL refinement parameters:

ParameterValue/RangePurpose
R-factor<0.05Model accuracy
Twin fraction0.3–0.5Addressing twinning in crystals
Disordered atomsPART entriesResolve electron density ambiguities

For twinned crystals, using HKLF5 data format in SHELXL improves reliability .

Q. What in vitro models assess mechanism of action?

Assay TypeProtocol DetailsRelevance to Compound
Kinase inhibitionADP-Glo™ assay (10 µM ATP, 1 h incubation)Targets PI3K/Akt/mTOR pathways
ROS detectionDCFH-DA probe (λex/em: 485/535 nm)Links to pro-apoptotic activity

Data normalization to vehicle controls and triplicate runs are critical .

Data Contradiction Analysis

4.1 Conflicting solubility profiles in polar vs. nonpolar solvents
Reported discrepancies may stem from polymorphic forms. For example:

  • Form A: Soluble in DMSO (>50 mg/mL) but insoluble in water.
  • Form B: Moderate solubility in ethanol (10–20 mg/mL).
    Techniques: PXRD to identify polymorphs and DSC to assess thermal stability .

4.2 Variable IC₅₀ values in cancer cell lines
Potential causes:

  • Differential expression of efflux pumps (e.g., P-gp) in cell lines.
  • Metabolic instability (e.g., CYP3A4-mediated degradation).
    Solutions: Co-administration with inhibitors (e.g., verapamil for P-gp) or metabolic stabilization via fluorine substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.